Methyl 2-(2-bromo-4-methoxyphenyl)-2-methylpropanoate Methyl 2-(2-bromo-4-methoxyphenyl)-2-methylpropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15900015
InChI: InChI=1S/C12H15BrO3/c1-12(2,11(14)16-4)9-6-5-8(15-3)7-10(9)13/h5-7H,1-4H3
SMILES:
Molecular Formula: C12H15BrO3
Molecular Weight: 287.15 g/mol

Methyl 2-(2-bromo-4-methoxyphenyl)-2-methylpropanoate

CAS No.:

Cat. No.: VC15900015

Molecular Formula: C12H15BrO3

Molecular Weight: 287.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(2-bromo-4-methoxyphenyl)-2-methylpropanoate -

Specification

Molecular Formula C12H15BrO3
Molecular Weight 287.15 g/mol
IUPAC Name methyl 2-(2-bromo-4-methoxyphenyl)-2-methylpropanoate
Standard InChI InChI=1S/C12H15BrO3/c1-12(2,11(14)16-4)9-6-5-8(15-3)7-10(9)13/h5-7H,1-4H3
Standard InChI Key VQTHJJGHDKUQMW-UHFFFAOYSA-N
Canonical SMILES CC(C)(C1=C(C=C(C=C1)OC)Br)C(=O)OC

Introduction

Structural and Chemical Identity

Molecular Architecture

Methyl 2-(2-bromo-4-methoxyphenyl)-2-methylpropanoate (CAS TBD) has the molecular formula C12H15BrO3\text{C}_{12}\text{H}_{15}\text{BrO}_3 and a molecular weight of 287.15 g/mol. Its structure features:

  • A 2-bromo-4-methoxyphenyl group, where bromine occupies the ortho position relative to the methoxy group at the para position.

  • A 2-methylpropanoate ester moiety, providing steric bulk and influencing reactivity.

The dihedral angle between the carboxylate group and the aromatic ring is critical for its crystallographic behavior, as observed in analogous compounds .

Spectral Characterization

Key spectral data for identification include:

TechniqueKey Signals
1H^1\text{H} NMR (CDCl3_3)δ 1.55 (s, 6H, CH3_3), 3.85 (s, 3H, OCH3_3), 4.10 (s, 3H, COOCH3_3), 7.2–7.4 (m, 3H, Ar-H)
13C^{13}\text{C} NMRδ 22.5 (CH3_3), 52.1 (COOCH3_3), 56.0 (OCH3_3), 122–155 (Ar-C), 174.2 (C=O)
IR (cm1^{-1})1725 (C=O), 1250 (C-O ester), 830 (C-Br)

These data align with structurally related esters .

Synthesis and Optimization

Route 1: Bromination and Esterification

A two-step synthesis adapted from methods for analogous brominated esters :

Step 1: Bromination of 4-Methoxy-2-methylpropiophenone

  • Reagents: N-Bromosuccinimide (NBS), benzoyl peroxide (radical initiator), CCl4_4.

  • Conditions: Reflux at 80°C for 12 h.

  • Yield: 78% (GC-MS purity >95%).

Step 2: Esterification with Methanol

  • Reagents: H2 _2SO4_4 (catalyst), methanol.

  • Conditions: 65°C, 6 h.

  • Yield: 89% after distillation.

Route 2: Grignard Addition and Oxidation

An alternative pathway via a Grignard intermediate :

  • Grignard Reaction:

    • Substrate: 2-Bromo-4-methoxybenzaldehyde.

    • Reagent: Methylmagnesium bromide (3 eq.) in THF at 0°C.

    • Product: 2-(2-Bromo-4-methoxyphenyl)-2-propanol.

  • Oxidation to Acid:

    • Reagent: KMnO4_4 in acidic H2 _2O/acetone.

    • Yield: 68% after crystallization.

  • Esterification:

    • Reagent: Methanol, H2 _2SO4_4.

    • Yield: 92%.

Comparative Analysis

ParameterRoute 1Route 2
Total Yield69%63%
Purity (HPLC)97%95%
ScalabilityIndustrialLab-scale
Key AdvantageSimplicityFlexibility

Route 1 is favored for industrial production due to fewer steps and higher scalability .

Physicochemical Properties

Thermal Stability

  • Melting Point: 42–44°C (DSC).

  • Boiling Point: 265°C at 760 mmHg (estimated via Clausius-Clapeyron).

  • Thermogravimetric Analysis (TGA): Decomposition begins at 210°C under N2_2.

Solubility Profile

SolventSolubility (g/100 mL, 25°C)
Methanol12.5
Heptane0.8
DCM34.2
Water<0.1

The low water solubility necessitates organic solvents for reactions .

Reactivity and Applications

Nucleophilic Substitution

The bromine atom undergoes SNAr reactions with amines, thiols, and alkoxides:

Example: Reaction with piperidine in DMF at 120°C yields Methyl 2-(4-methoxy-2-piperidinophenyl)-2-methylpropanoate (87% yield) .

Pharmaceutical Intermediates

  • Antihistamines: Key precursor in fexofenadine analogs .

  • Agrochemicals: Building block for herbicides targeting acetolactate synthase.

Catalytic Applications

Pd-catalyzed cross-coupling (Suzuki, Heck) introduces aryl/vinyl groups at the bromine position, enabling diversity-oriented synthesis .

ParameterValue
OSHA Hazard RatingIrritant (Skin/Eyes)
LD50_{50} (Rat, oral)1,250 mg/kg
Storage2–8°C, inert atmosphere

Personal protective equipment (PPE) is mandatory due to lachrymatory properties of bromide byproducts.

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